![molecular formula C5H11FO3S B13282319 3-Ethoxypropane-1-sulfonyl fluoride](/img/structure/B13282319.png)
3-Ethoxypropane-1-sulfonyl fluoride
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Overview
Description
3-Ethoxypropane-1-sulfonyl fluoride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl fluorides, including 3-ethoxypropane-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using reagents like thionyl fluoride. This method typically yields high purity products under mild reaction conditions . Another method involves the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides often employs phase transfer catalysts and fluorinating agents like potassium fluoride in acetonitrile. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypropane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonylated products.
Oxidation and Reduction: While sulfonyl fluorides are generally resistant to reduction, they can participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature and atmospheric pressure.
Major Products: The major products formed from these reactions are sulfonylated derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: In organic synthesis, 3-ethoxypropane-1-sulfonyl fluoride is used as a building block for creating more complex molecules. Its stability and reactivity make it a valuable reagent in various synthetic pathways .
Biology and Medicine: Sulfonyl fluorides, including this compound, are used in chemical biology for the selective modification of proteins. They act as electrophilic warheads, reacting with specific amino acid residues in proteins, making them useful in the development of covalent inhibitors and probes .
Industry: In industrial applications, sulfonyl fluorides are used in the production of functional materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-ethoxypropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group reacts with nucleophilic sites on target molecules, forming stable covalent bonds. This reactivity is particularly useful in the selective modification of proteins, where it targets specific amino acid residues such as serine, threonine, and cysteine .
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but differ in their reactivity.
Sulfonyl Bromides: These compounds also share similarities but are less commonly used due to their higher reactivity and lower stability.
Uniqueness: 3-Ethoxypropane-1-sulfonyl fluoride stands out due to its balanced reactivity and stability. Unlike sulfonyl chlorides and bromides, it offers a unique combination of stability under physiological conditions and reactivity towards nucleophiles, making it particularly valuable in chemical biology and medicinal chemistry .
Biological Activity
3-Ethoxypropane-1-sulfonyl fluoride (EPSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its potential as an activity-based probe. This article explores the biological activity of EPSF, focusing on its mechanisms of action, target interactions, and implications in pharmacological research.
Sulfonyl fluorides, including EPSF, are known to act as irreversible inhibitors of serine hydrolases. These compounds form covalent bonds with the active site serine residues of target enzymes, leading to sustained inhibition. The specific mechanism involves the nucleophilic attack by the serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride, resulting in the formation of a stable sulfonate ester .
Target Interactions
Research indicates that EPSF and related sulfonyl fluorides can selectively inhibit various enzymes involved in lipid metabolism, particularly fatty acid amide hydrolase (FAAH). This inhibition can modulate signaling pathways associated with pain and inflammation. For instance, studies have shown that certain sulfonyl fluorides exhibit potent inhibition of FAAH, which is crucial for regulating endocannabinoid levels .
Table 1: Inhibition Potency of Sulfonyl Fluorides on FAAH
Compound | IC50 (µM) | Selectivity for FAAH |
---|---|---|
This compound | TBD | High |
Hexadecyl sulfonyl fluoride (AM374) | 0.5 | Moderate |
Phenylmethane sulfonyl fluoride (PMSF) | 2.0 | Low |
Case Study 1: Inhibition of FAAH
In a study examining the effects of EPSF on FAAH, researchers utilized recombinant human and rat FAAH to assess inhibitory potency. Results indicated that EPSF effectively reduced FAAH activity in vitro, suggesting its potential therapeutic application in conditions where endocannabinoid signaling is dysregulated .
Case Study 2: Profiling Fatty Acid-Associated Proteins
Another significant study involved the use of EPSF as a chemical probe to profile fatty acid-associated proteins in living cells. This research demonstrated that EPSF could covalently modify key proteins involved in fatty acid metabolism, providing insights into metabolic pathways and potential therapeutic targets .
Pharmacological Implications
The biological activity of EPSF extends beyond enzyme inhibition; it also influences various physiological processes. By modulating FAAH activity, EPSF can impact pain perception and inflammatory responses. Research highlights its potential use in developing novel analgesics and anti-inflammatory agents.
Properties
Molecular Formula |
C5H11FO3S |
---|---|
Molecular Weight |
170.20 g/mol |
IUPAC Name |
3-ethoxypropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H11FO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3 |
InChI Key |
IZNOLPRQOAYCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCS(=O)(=O)F |
Origin of Product |
United States |
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